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Indium tin

Transparent Conductive Oxide Magnetron Sputtering Resistivity

ITO delivers the unmatched combination of >90% visible transparency and 10–30 Ω/sq sheet resistance that no alternative TCO reliably replicates. Its ~4.8 eV work function provides efficient charge injection in OLEDs and perovskite solar cells—a critical advantage over AZO and FTO. For rigid displays, MEMS, and precision optoelectronics requiring dense, ultra-smooth films, ITO deposited via magnetron sputtering or IBS remains irreplaceable. Procure the proven industry benchmark when balanced performance, reproducibility, and device compatibility are non-negotiable.

Molecular Formula InSn
Molecular Weight 233.53 g/mol
Cat. No. B14650382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium tin
Molecular FormulaInSn
Molecular Weight233.53 g/mol
Structural Identifiers
SMILES[In].[Sn]
InChIInChI=1S/In.Sn
InChIKeyRHZWSUVWRRXEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Tin Oxide (ITO) Transparent Conductive Electrode: Technical Baseline and Procurement Considerations


Indium Tin Oxide (ITO) is a ternary composition of indium oxide (In₂O₃) doped with tin (Sn), typically in a 90:10 or 95:5 weight ratio, and belongs to the class of transparent conductive oxides (TCOs) . ITO thin films, commonly deposited via magnetron sputtering or physical vapor deposition (PVD), exhibit a unique combination of high optical transparency (>80% in the visible spectrum) and low electrical sheet resistance (as low as ~10 Ω/sq), making it the longstanding industry standard for transparent electrodes in flat-panel displays, touch screens, solar cells, and optoelectronic devices [1]. Its wide bandgap (>3.5 eV) and high work function (~4.8 eV) facilitate efficient charge injection and extraction in organic and inorganic devices [2].

Why Generic ITO Substitution with Alternative TCOs is Non-Trivial: Critical Performance Trade-offs


Direct substitution of ITO with alternative transparent conductors (e.g., FTO, AZO, graphene, metal nanowires) is often precluded by a complex interplay of material properties. While alternatives may offer advantages in specific areas (e.g., lower cost, mechanical flexibility, or thermal stability), they typically fail to match ITO's balanced and mature optoelectronic performance. For instance, FTO exhibits superior thermal stability but at the cost of lower conductivity and transparency [1]; AZO is a cost-effective option but possesses lower work function and higher resistivity [2]; and emerging materials like graphene or metal nanowires, though flexible, suffer from trade-offs in sheet resistance uniformity or long-term stability [3]. Consequently, a simple material swap often leads to compromised device efficiency, reliability, or manufacturing compatibility, demanding a rigorous, data-driven selection process based on specific application requirements [4].

Quantitative Head-to-Head Comparison of ITO Against Key Transparent Conductive Alternatives


ITO vs. AZO: Superior Electrical Resistivity at Room Temperature Deposition

A direct comparison of nanosized ITO and AZO films deposited by low-power RF magnetron sputtering at room temperature reveals that ITO achieves a resistivity of 5.4×10⁻⁴ Ω·cm, which is over five times lower than the 2.9×10⁻³ Ω·cm achieved for AZO under identical optimized conditions (50 W RF power) [1]. This significant difference highlights ITO's superior intrinsic conductivity, even without substrate heating or post-deposition annealing, making it more suitable for applications requiring high current-carrying capacity and low voltage drop.

Transparent Conductive Oxide Magnetron Sputtering Resistivity

ITO vs. FTO: Enhanced Short-Circuit Current in Dye-Sensitized Solar Cells Due to Higher Transmittance

In a head-to-head study comparing transparent electrodes for dye-sensitized solar cells (DSCs), ITO-based devices demonstrated a photoconversion efficiency (η) of 2.73% at 100 mW/cm² light intensity, while FTO-based devices achieved a higher 6.47% [1]. However, the study's detailed analysis reveals that ITO exhibits superior optical transmittance in the visible range, which directly translates to a higher short-circuit current density (Jsc). The lower overall efficiency for ITO in this specific configuration is attributed to its degradation during the high-temperature TiO₂ sintering process, a known limitation. For low-temperature processed DSCs or other device types (e.g., OLEDs, touch screens) where high-temperature sintering is not required, ITO's superior transmittance offers a clear advantage for maximizing photon harvesting.

Dye-Sensitized Solar Cell Photoconversion Efficiency Transmittance

ITO vs. Hybrid Graphene-Metal Nanotrough: ITO's Balanced Baseline for Rigid Applications

While advanced hybrid electrodes like graphene-metal nanotrough networks demonstrate exceptional performance for flexible applications, with sheet resistance as low as ~1 Ω/sq and transmittance ~91% [1], they do not yet match the proven manufacturability and stability of ITO for rigid substrates. ITO, deposited by mature sputtering processes, consistently achieves sheet resistances of 10-30 Ω/sq with >90% transmittance [2]. Furthermore, a comparative study on mechanical bending shows that ITO's resistance increases dramatically under strain (radius of curvature = 5 mm), while flexible alternatives exhibit minimal change [3]. This quantifies ITO's inherent brittleness but also reinforces its position as the benchmark for rigid device performance.

Transparent Electrode Flexible Electronics Sheet Resistance

ITO vs. Zinc Oxide-based TCOs: Higher Work Function for Improved Charge Injection

A critical differentiator for ITO in organic and hybrid electronic devices is its relatively high work function of approximately 4.8 eV, which is significantly greater than the ~4.4 eV work function of undoped zinc oxide-based TCOs (e.g., GZO) [1]. This difference of 0.4 eV reduces the energy barrier for hole injection/extraction at the electrode/organic semiconductor interface, leading to improved device performance. For example, in organic photovoltaic cells, this higher work function contributes to a larger open-circuit voltage (Voc) and fill factor (FF), as demonstrated in devices using surface-modified GZO to emulate ITO's work function [1].

Work Function Organic Photovoltaics Charge Injection

Optimal Application Scenarios for Indium Tin Oxide Based on Quantitative Performance Data


High-Resolution Flat-Panel Displays and Touch Screens Requiring Superior Optical Clarity and Low Sheet Resistance

For rigid display applications (e.g., LCDs, OLEDs, and projected capacitive touch screens), ITO remains the material of choice due to its unmatched combination of low sheet resistance (10-30 Ω/sq) and high visible transparency (>90%) . The well-established magnetron sputtering process enables precise thickness control and large-area uniformity, critical for high-resolution patterning and display quality [1]. While flexible alternatives exist, ITO's performance on rigid glass substrates is the industry benchmark against which all emerging technologies are measured.

Low-Temperature Processed Organic and Perovskite Optoelectronics Where High Work Function is Critical

ITO's high work function (~4.8 eV) provides a favorable energy level alignment for hole injection/extraction in organic light-emitting diodes (OLEDs) and hole transport layers in perovskite solar cells . This property is particularly advantageous in inverted device architectures and low-temperature processed devices (e.g., on flexible plastic substrates where annealing is limited) where alternative TCOs like AZO suffer from lower work function and higher contact resistance [1]. ITO deposited at room temperature still maintains a resistivity advantage over many alternatives [2].

High-Precision Electro-Optical Devices and MEMS Requiring Ultra-Smooth, Dense Films

For applications demanding minimal surface roughness and high film density, such as micro-electromechanical systems (MEMS), optical waveguides, and certain sensor platforms, ITO deposited via advanced techniques like Ion Beam Sputtering (IBS) offers a distinct advantage. The IBS process yields ITO films with RMS roughness ≤7 Å and near-theoretical density (≥99%), which is superior to films produced by conventional e-beam or magnetron sputtering . This level of film quality minimizes scattering losses and ensures reliable, repeatable device performance.

Benchmarking and Calibration of Next-Generation Transparent Conductive Materials

Given its well-characterized and stable properties, ITO serves as the primary reference material for evaluating novel transparent conductors (e.g., graphene, metal nanowires, conductive polymers). Its sheet resistance, transmittance, and work function provide a consistent baseline for calculating figures of merit (e.g., σDC/σOp) and for validating the performance claims of emerging materials . This benchmarking role is crucial for advancing the field and ensuring that new materials truly offer a performance or cost advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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